molecular formula C15H13N3O2S B14330302 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea CAS No. 104121-58-6

1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea

Cat. No.: B14330302
CAS No.: 104121-58-6
M. Wt: 299.3 g/mol
InChI Key: KEHQCHTVPOIYBE-UHFFFAOYSA-N
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Description

1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methoxy group attached to the benzothiazole ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea typically involves the reaction of 3-methoxy-1,2-benzothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 1-(3-Hydroxy-1,2-benzothiazol-5-yl)-3-phenylurea.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted phenylurea derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-phenylurea can be compared with other benzothiazole derivatives to highlight its unique properties:

    1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.

    1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea: Contains an ethyl group, which may affect its solubility and reactivity.

    3-Methoxy-1,2-benzothiazol-5-ylurea: Lacks the phenyl group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

104121-58-6

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

1-(3-methoxy-1,2-benzothiazol-5-yl)-3-phenylurea

InChI

InChI=1S/C15H13N3O2S/c1-20-14-12-9-11(7-8-13(12)21-18-14)17-15(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19)

InChI Key

KEHQCHTVPOIYBE-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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